2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a benzodioxole moiety fused to an imidazo[1,2-a]pyrimidine core with a bromine substituent at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as nitric oxide synthase and cytochrome P450, influencing their activity and function . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with proteins, altering their conformation and stability, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation responses. Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell function and viability. Its effects on cellular metabolism include alterations in the activity of metabolic enzymes and changes in metabolite levels, which can influence overall cellular energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of their metabolic activity, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities. In in vitro studies, the stability of this compound has been shown to be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of dose optimization in the potential therapeutic use of this compound. Additionally, the pharmacokinetics and biodistribution of this compound in animal models provide insights into its absorption, distribution, metabolism, and excretion, which are critical for understanding its overall safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic reactions include oxidation, reduction, and conjugation processes, which are mediated by enzymes such as cytochrome P450s and transferases. These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The effects on metabolic flux and metabolite levels are also significant, as they can impact cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein and organic anion transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its accumulation and activity. The compound’s localization in specific tissues and organs can also determine its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Imidazo[1,2-a]pyrimidine Core: This can be achieved by reacting 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Products from Suzuki, Heck, or Sonogashira couplings can include biaryl compounds, alkenes, or alkynes.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used as a probe to study various biological pathways and molecular targets.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine: Lacks the bromine substituent and may have different reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Similar core structure but lacks the benzodioxole moiety.
Benzodioxole-substituted pyrimidines: Variations in the substitution pattern can lead to different biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine is unique due to the combination of the benzodioxole moiety and the bromine substituent, which can confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKOQVHYBPOHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409122 | |
Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866145-38-2 | |
Record name | 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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